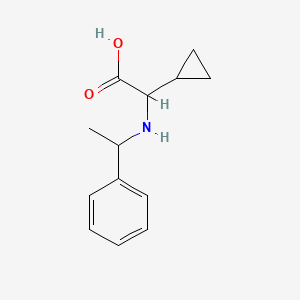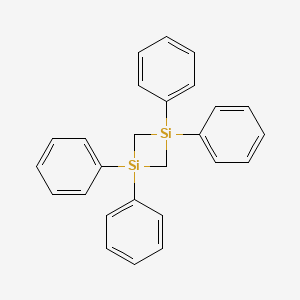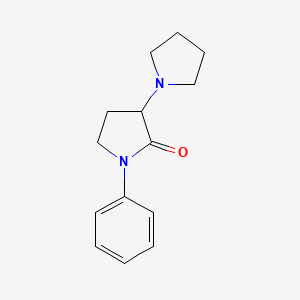![molecular formula C7HF9 B14748488 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene CAS No. 5074-57-7](/img/structure/B14748488.png)
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[221]hept-2-ene is a fluorinated bicyclic compound It is characterized by its unique structure, which includes a bicyclo[221]heptene framework with nine fluorine atoms attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene typically involves the fluorination of bicyclo[2.2.1]hept-2-ene derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
化学反応の分析
Types of Reactions
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptene framework can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorine-substituted derivatives, while addition reactions can produce di-substituted compounds.
科学的研究の応用
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene has several scientific research applications:
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and coatings.
作用機序
The mechanism of action of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with other molecules, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect the compound’s binding to specific targets.
類似化合物との比較
Similar Compounds
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene is unique due to its high fluorine content and the specific arrangement of fluorine atoms on the bicyclic framework. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced thermal stability and resistance to chemical degradation.
特性
CAS番号 |
5074-57-7 |
|---|---|
分子式 |
C7HF9 |
分子量 |
256.07 g/mol |
IUPAC名 |
1,2,3,5,5,6,6,7,7-nonafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7HF9/c8-1-2-5(11,12)4(10,3(1)9)7(15,16)6(2,13)14/h2H |
InChIキー |
IDOOBFXWFYZUKQ-UHFFFAOYSA-N |
正規SMILES |
C12C(=C(C(C1(F)F)(C(C2(F)F)(F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



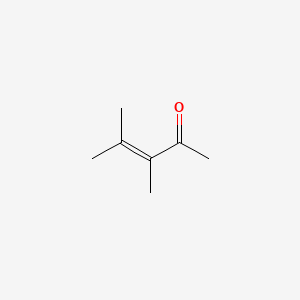
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
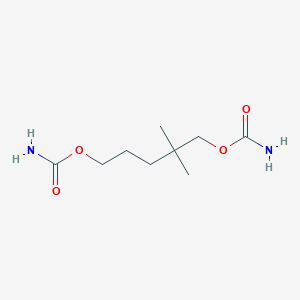
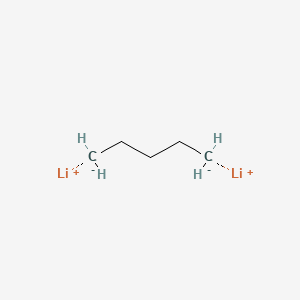
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
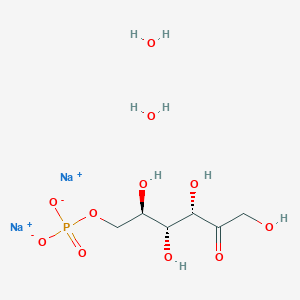
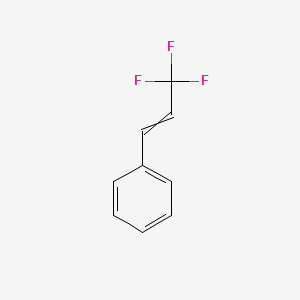
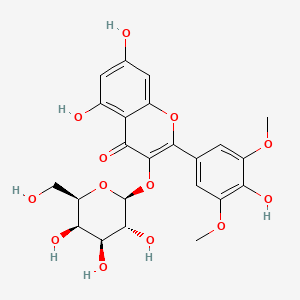
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
